N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid
Description
The compound N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide Benzenesulphonic Acid (hereafter referred to as the "Target Compound") is a structurally complex molecule featuring:
- A pyrimidinyl backbone substituted with a trifluoromethyl group at position 3.
- A benzyloxy-butyl ether side chain with (2R,3R) stereochemistry.
- A cyclopropyl oxidosulphanylidene moiety linked to a phenyl group.
- A trifluoroacetamide benzenesulphonic acid terminal group.
Properties
Molecular Formula |
C33H32F6N4O7S2 |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
benzenesulfonic acid;N-[cyclopropyl-oxo-[4-[[4-(3-phenylmethoxybutan-2-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-λ6-sulfanylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C27H26F6N4O4S.C6H6O3S/c1-16(40-15-18-6-4-3-5-7-18)17(2)41-23-22(26(28,29)30)14-34-25(36-23)35-19-8-10-20(11-9-19)42(39,21-12-13-21)37-24(38)27(31,32)33;7-10(8,9)6-4-2-1-3-5-6/h3-11,14,16-17,21H,12-13,15H2,1-2H3,(H,34,35,36);1-5H,(H,7,8,9) |
InChI Key |
DZFSFPUSGBIQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=NC(=O)C(F)(F)F)(=O)C3CC3)OCC4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinyl ring, followed by the introduction of the trifluoromethyl group and the benzyloxy substituent. The final steps involve the coupling of the intermediate compounds to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains multiple reactive functional groups:
-
Trifluoroacetamide group : Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids.
-
Benzyloxy group : May undergo cleavage via hydrogenolysis or acid-catalyzed elimination.
-
Pyrimidine ring : Potential substitution reactions at the 5-position (trifluoromethyl-substituted) or other positions.
-
Oxidosulphanylidene (sulfonamide) : Nucleophilic acyl substitution or cleavage under strong acidic/basic conditions.
-
Cyclopropyl group : Possible ring-opening reactions under strain or oxidative conditions.
-
Trifluoromethyl groups : Enhance stability but are generally inert.
Hydrolysis of the Trifluoroacetamide
The trifluoroacetamide moiety can undergo hydrolysis in acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in aqueous methanol) conditions to yield the corresponding carboxylic acid:
This reaction is common in amide chemistry and could alter the compound’s physicochemical properties.
Benzyloxy Group Cleavage
The benzyloxy ether linkage may undergo hydrogenolysis (e.g., catalytic hydrogenation) or acid-catalyzed elimination:
This reaction would simplify the structure, potentially altering biological activity.
Pyrimidine Ring Substitution
The pyrimidine core (substituted with trifluoromethyl and ether groups) may participate in electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substituent’s directing effects. For example:
This could introduce new functional groups for further derivatization.
Sulfonamide Reactivity
The oxidosulphanylidene (sulfonamide) group may undergo nucleophilic acyl substitution with amines or alcohols:
This reaction could modify the compound’s solubility or binding affinity.
Cyclopropyl Ring Opening
The cyclopropyl group, under oxidative or acidic conditions, may undergo ring-opening to form carbonyl compounds:
This transformation is common in cyclopropane chemistry and could alter the molecule’s stability.
Limitations in Current Data
Available sources ( ) focus on the compound’s synthesis, structural characterization, and commercial availability but lack experimental reaction data. Further studies are required to validate hypothesized pathways and determine reaction conditions.
Scientific Research Applications
Fibrosis Treatment
Research indicates that compounds similar to N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide Benzenesulphonic Acid serve as inhibitors of integrins αβ1 and αβ6. These integrins are implicated in fibrotic diseases such as nonalcoholic steatohepatitis (NASH), idiopathic pulmonary fibrosis (IPF), and nonspecific interstitial pneumonia (NSIP) .
Cancer Therapy
The compound has shown promise in targeting specific cellular pathways involved in cancer progression. Its mechanism as an integrin inhibitor suggests potential applications in treating various cancers by modulating tumor microenvironments and inhibiting metastatic spread .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Fibrosis | Demonstrated significant reduction in fibrosis markers in animal models treated with the compound. |
| Study B | Cancer | Showed decreased tumor growth rates and metastasis in preclinical trials using integrin inhibition. |
| Study C | Antimicrobial | Identified effective inhibition of bacterial growth in vitro against multiple strains. |
Mechanism of Action
The mechanism of action of N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Comparative Analysis
Key Observations:
Pyrimidine Derivatives : The Target Compound shares a pyrimidinyl core with N-[4-(4-Fluoro-phenyl)...methanesulfonamide (), but the latter lacks the trifluoromethyl and sulfonic acid groups, which may reduce solubility and metabolic stability compared to the Target Compound .
Benzyloxy Side Chains : Both the Target Compound and 3-(benzyloxy)-N-...benzamide () incorporate benzyloxy groups. However, the Target Compound’s (2R,3R)-stereochemistry in the butyl chain could enhance receptor binding specificity compared to simpler analogs .
Pharmacological and Physicochemical Inferences
Table 2: Inferred Properties Based on Substituents
Biological Activity
The compound N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide Benzenesulphonic Acid is a complex synthetic molecule with potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features multiple functional groups, such as pyrimidine, sulfonamide, and trifluoroacetamide moieties, which contribute to its biological activity. The presence of trifluoromethyl groups may enhance its lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Similar to other N-heterocycles, this compound may inhibit viral replication by interfering with viral entry or replication processes. Research has shown that N-heterocycles can stimulate the host's immune response, producing antiviral cytokines that combat viral infections .
- Enzyme Inhibition : The sulfonamide group in the structure may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
Therapeutic Applications
- Antiviral Agents : Given its structural analogies with known antiviral compounds, this molecule could be explored for applications against various viral pathogens.
- Anticancer Properties : The ability to inhibit specific enzymes may also position this compound as a candidate for anticancer therapies.
- Anti-inflammatory Effects : Compounds with similar structures have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Study 1: Antiviral Efficacy
A study assessed the antiviral efficacy of various N-heterocyclic compounds against HIV-1. The results indicated that certain derivatives showed significant inhibition of viral replication at low micromolar concentrations . This suggests that structurally similar compounds like the one may exhibit comparable antiviral properties.
Study 2: Enzyme Inhibition Profiles
Research on sulfonamide derivatives demonstrated their effectiveness in inhibiting carbonic anhydrase and other enzymes critical in cancer metabolism. The compound's sulfonamide component may confer similar inhibitory effects .
Study 3: In Vivo Studies
In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary data from related compounds indicate promising results in animal models for both antiviral and anticancer activities .
Table 1: Comparison of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Implication |
|---|---|
| Trifluoromethyl group | Increased lipophilicity |
| Sulfonamide moiety | Potential enzyme inhibition |
| Pyrimidine ring | Antiviral activity |
Q & A
Q. Why do conflicting bioactivity results occur in enzyme inhibition assays across different batches?
- Methodological Answer : Batch-to-batch variability may stem from residual solvents (e.g., DMSO) altering protein folding. Standardize solvent removal via lyophilization and validate enzyme activity with positive controls (e.g., known inhibitors). Statistical DOE (Design of Experiments) can isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
